
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a hydroxyl group attached to a tetrahydronaphthalene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methyl-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the hydroxyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 2-azido-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (when using NaN3).
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific stereochemical requirements.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol depends on its specific application. In catalytic processes, the compound acts as a chiral ligand, facilitating enantioselective reactions by coordinating with metal centers and influencing the stereochemistry of the products. In biological systems, its activity may involve interactions with specific enzymes or receptors, modulating their function through stereospecific binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one: The oxidized form of the compound.
6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: The reduced form of the compound.
Uniqueness
The uniqueness of (1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial for the production of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
190020-74-7 |
|---|---|
Molekularformel |
C11H13BrO |
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2,4,6,10-11,13H,3,5H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
YWKNVIXJNRJVQA-GHMZBOCLSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)[C@H]([C@@H](CC2)Br)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(C(CC2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
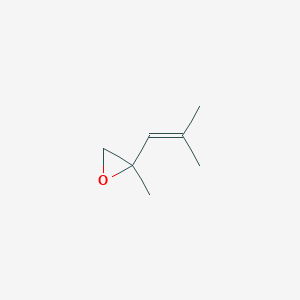
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
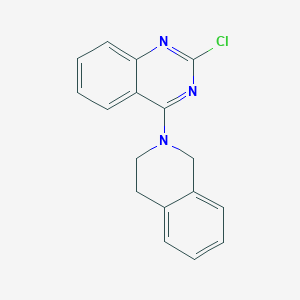
![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)
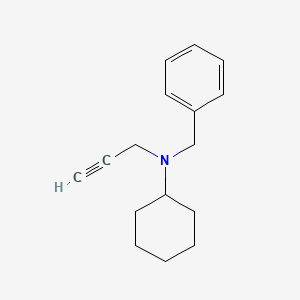
![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
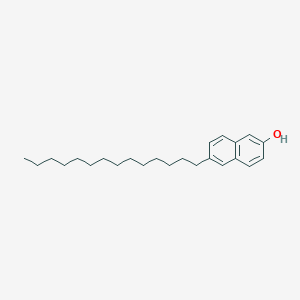
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
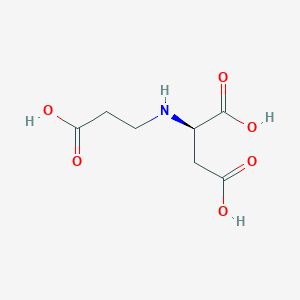
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
